Cas no 42419-53-4 (2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE)

2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE 化学的及び物理的性質
名前と識別子
-
- 2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE
- 2-(4-Methylphenyl)-2-(morpholin-4-yl)acetonitrile
- SR-01000102398
- 42419-53-4
- SMR000031336
- STL207748
- AKOS002334987
- HMS2431N06
- SR-01000102398-1
- (4-methylphenyl)(morpholin-4-yl)acetonitrile
- AKOS016326956
- CS-10033
- SCHEMBL15797437
- ChemDiv2_002884
- 2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile
- EU-0029324
- 2-morpholino-2-(p-tolyl)acetonitrile
- MFCD10005110
- CHEMBL1189939
- MLS000095788
- HMS1377D02
-
- インチ: InChI=1S/C13H16N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-9H2,1H3
- InChIKey: IWXFEKAXNRNYTE-UHFFFAOYSA-N
計算された属性
- 精确分子量: 216.126263138Da
- 同位素质量: 216.126263138Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 36.3Ų
2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645914-10g |
2-Morpholino-2-(p-tolyl)acetonitrile |
42419-53-4 | 98% | 10g |
¥30869.00 | 2024-05-14 | |
TRC | M113230-250mg |
2-Morpholino-2-(p-tolyl)acetonitrile |
42419-53-4 | 250mg |
$ 355.00 | 2022-06-04 | ||
TRC | M113230-500mg |
2-Morpholino-2-(p-tolyl)acetonitrile |
42419-53-4 | 500mg |
$ 585.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645914-500mg |
2-Morpholino-2-(p-tolyl)acetonitrile |
42419-53-4 | 98% | 500mg |
¥3517.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645914-1g |
2-Morpholino-2-(p-tolyl)acetonitrile |
42419-53-4 | 98% | 1g |
¥4725.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645914-5g |
2-Morpholino-2-(p-tolyl)acetonitrile |
42419-53-4 | 98% | 5g |
¥15120.00 | 2024-05-14 |
2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE 関連文献
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1. Caper tea
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2-MORPHOLINO-2-(P-TOLYL)ACETONITRILEに関する追加情報
Comprehensive Guide to 2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE (CAS No. 42419-53-4): Properties, Applications, and Industry Insights
2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE (CAS No. 42419-53-4) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and chemical synthesis. This nitrile derivative, incorporating a morpholine ring and a p-tolyl group, has garnered significant attention in research due to its role as a key intermediate in the development of bioactive molecules. Its molecular formula, C13H16N2O, and distinct functional groups make it valuable for heterocyclic chemistry and drug discovery.
In recent years, the demand for high-purity nitrile compounds like 2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE has surged, driven by advancements in green chemistry and sustainable synthesis. Researchers frequently search for "CAS 42419-53-4 solubility" or "morpholine derivatives in pharmaceuticals," reflecting the compound's relevance in optimizing reaction pathways. Its compatibility with catalytic hydrogenation and microwave-assisted synthesis further enhances its utility in modern laboratories.
The compound's mechanism of action as a building block for N-containing heterocycles aligns with trends in fragment-based drug design. A common query, "how to purify 2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE," underscores the importance of its chromatographic separation techniques. Analytical methods such as HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with ICH guidelines for impurities.
From an industrial perspective, 42419-53-4 is increasingly mentioned in patents related to kinase inhibitors and anticancer agents. Its electron-withdrawing nitrile group facilitates nucleophilic substitution reactions, making it pivotal in creating structure-activity relationship (SAR) libraries. Environmental considerations also drive interest in "biodegradable morpholine derivatives," positioning this compound as a candidate for eco-friendly catalysis.
Emerging studies highlight its potential in material science, particularly for coordination polymers with luminescent properties. The keyword "2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE supplier" trends among procurement specialists, emphasizing the need for GMP-certified manufacturers. Storage recommendations typically include anhydrous conditions to prevent hydrolysis of the nitrile moiety.
In conclusion, 2-MORPHOLINO-2-(P-TOLYL)ACETONITRILE exemplifies the intersection of medicinal chemistry and process optimization. Its adaptability to continuous flow chemistry and relevance in AI-driven molecular design ensure its prominence in future scientific literature. For detailed spectral data or custom synthesis inquiries, consult authoritative chemical databases like Reaxys or SciFinder.
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